molecular formula C10H8ClNO2 B583911 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione CAS No. 1252995-10-0

2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione

Cat. No. B583911
CAS RN: 1252995-10-0
M. Wt: 213.653
InChI Key: ZPHGARLYQHMNTB-NZLXMSDQSA-N
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Description

“2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione” is a derivative of isoindole-1,3-dione . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

Isoindole-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindole-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Structural and Vibrational Studies

Research on derivatives of 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione, such as 2-chloro-1H-isoindole-1,3(2H)-dione, emphasizes the use of Fourier transform infrared (FTIR) and FT-Raman spectra to understand their vibrational modes. Detailed vibrational assignment and analysis were conducted to correlate experimental data with theoretical models, specifically using density functional theory (DFT) methods. This approach aids in the precise determination of structural parameters and the potential energy distributions of fundamental vibrations, facilitating a deeper understanding of the molecular structure and behavior of these compounds (Arjunan et al., 2009).

Synthesis of Derivatives

The development of novel polysubstituted isoindole-1,3-dione analogues demonstrates the chemical versatility of this compound class. Techniques such as microwave irradiation have been utilized to synthesize tricyclic derivatives, showcasing the compound's potential as a scaffold for further chemical modification and exploration in synthetic chemistry (Tan et al., 2014).

Optical Properties

The study of isoindoline-1,3-dione compounds reveals insights into their optical properties, including optical band gap, refractive index, and absorbance band edge. Such characteristics are crucial for potential applications in materials science, where these compounds could be used in the development of optical materials with specific absorbance and transmission properties (Tan et al., 2018).

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The presence of different substituents significantly influences the anticancer activity of these compounds. This opens up possibilities for the development of new chemotherapeutic agents based on isoindole-1,3(2H)-dione derivatives with tailored pharmacological profiles (Tan et al., 2020).

Antimicrobial Properties

The synthesis of novel azaimidoxy compounds derived from isoindole-1,3(2H)-dione and their subsequent antimicrobial screening highlight the potential of these derivatives as chemotherapeutic agents. The exploration of these compounds for antimicrobial activities contributes to the search for new therapeutic options against resistant microbial strains (Jain et al., 2006).

properties

IUPAC Name

2-(2-chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHGARLYQHMNTB-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732421
Record name 2-[2-Chloro(~2~H_4_)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1252995-10-0
Record name 2-[2-Chloro(~2~H_4_)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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